Ethyl 2-propylpentanoate
CAS No.: 17022-31-0
Cat. No.: VC21205329
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17022-31-0 |
---|---|
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | ethyl 2-propylpentanoate |
Standard InChI | InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 |
Standard InChI Key | WIKWUBHEBLFWHH-UHFFFAOYSA-N |
SMILES | CCCC(CCC)C(=O)OCC |
Canonical SMILES | CCCC(CCC)C(=O)OCC |
Introduction
Chemical Identity and Fundamental Properties
Chemical Structure and Identification
Ethyl 2-propylpentanoate is identified by the CAS number 17022-31-0 and possesses the molecular formula C10H20O2 with a molecular weight of 172.26 . The compound is also known as ethyl valproate, representing the ethyl ester derivative of valproic acid, a widely used antiepileptic medication . Its chemical structure features a carboxylic acid ethyl ester with two alkyl chains (propyl groups) attached to the α-carbon.
The compound can be represented by the SMILES notation CCOC(=O)C(CCC)CCC, which provides a linear string representation of its molecular structure . Alternatively, it can be identified by its InChI notation: InChI=1S/C10H20O2/c1-4-7-10(6-3,8-5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) . These standardized identifiers allow for precise chemical database referencing and structural recognition across scientific platforms.
Physical and Chemical Characteristics
Ethyl 2-propylpentanoate exists as a colorless oil at room temperature with specific physical properties that define its handling and application parameters . Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Ethyl 2-propylpentanoate
Property | Value | Conditions |
---|---|---|
Boiling Point | 104°C | At 32 Torr pressure |
Density | 0.859 g/cm³ | At 24°C |
Physical Form | Oil | At room temperature |
Color | Colorless | - |
Recommended Storage | Refrigerated | - |
Solubility | Slightly soluble | In chloroform and methanol |
These properties indicate that ethyl 2-propylpentanoate is a relatively stable compound under standard laboratory conditions but requires refrigeration for optimal storage . Its modest solubility in organic solvents like chloroform and methanol influences its application in laboratory settings and pharmaceutical preparations.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of ethyl 2-propylpentanoate can be achieved through several routes, with one notable pathway involving the dehalogenation of 2-bromo-2-propyl pentanoic acid ethyl ester . This process involves the elimination of bromine using a cyclic tertiary amine in acetonitrile as the solvent, preferentially forming the E-isomer of the ethyl ester . The reaction represents an important synthetic pathway that allows for the controlled production of this compound.
The synthetic process can be represented as:
2-bromo-2-propyl pentanoic acid ethyl ester + cyclic tertiary amine → ethyl 2-propylpentanoate + HBr salt
This reaction is typically conducted under controlled conditions to ensure high yield and purity of the desired product . The careful selection of reaction conditions, including temperature control and solvent systems, plays a crucial role in determining the stereochemical outcome of the synthesis.
Relationship to Valproic Acid
Ethyl 2-propylpentanoate is structurally related to valproic acid (2-propylpentanoic acid), serving as its ethyl ester derivative . This relationship is significant because valproic acid is a well-established antiepileptic drug with a long history of clinical use. The development of derivatives such as ethyl 2-propylpentanoate has been driven by efforts to enhance therapeutic properties while potentially reducing adverse effects associated with the parent compound .
The esterification of the carboxylic acid group in valproic acid to form ethyl 2-propylpentanoate modifies both the physicochemical properties and potentially the pharmacological profile of the resulting compound. This structural modification represents a common approach in medicinal chemistry for optimizing drug properties .
Pharmacological Properties and Applications
Anticonvulsant Activity
Ethyl 2-propylpentanoate (ethyl valproate) has demonstrated anticonvulsant activity, suggesting potential applications in the management of epilepsy and related seizure disorders . As the ethyl ester derivative of valproic acid, it shares structural similarities with this established antiepileptic drug while potentially offering distinct pharmacokinetic and pharmacodynamic properties .
Comparative Advantages Over Valproic Acid
Research has indicated that E-2-propyl-2-pentenoic acid, a derivative related to ethyl 2-propylpentanoate, demonstrates potentially improved safety characteristics compared to valproic acid . Specifically, while conventional treatment with valproic acid may be associated with hepatotoxic and teratogenic effects in certain cases, comparative animal tests with related compounds have revealed equivalent therapeutic activity with reduced hepatotoxic or teratogenic effects .
Analytical Methods and Characterization
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 173.15361 | 141.8 |
[M+Na]⁺ | 195.13555 | 150.5 |
[M+NH₄]⁺ | 190.18015 | 148.5 |
Future Perspectives and Research Opportunities
Non-Pharmaceutical Applications
Beyond its pharmaceutical relevance, the potential application of ethyl 2-propylpentanoate as a biofuel component warrants further investigation . This application would leverage the compound's physical properties, including its resistance to clouding and crystallization, potentially offering advantages in fuel stability and performance under varying environmental conditions.
Additionally, the pleasant odor noted for the compound suggests potential applications in fragrance chemistry or as an odorant in consumer products, though rigorous safety assessments would be required before considering such applications .
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